molecular formula C24H21FN4O2S2 B2851723 3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1115440-08-8

3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2851723
M. Wt: 480.58
InChI Key: WFQIOBIPEQKFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21FN4O2S2 and its molecular weight is 480.58. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-fluorobenzylamino)-2-oxoethylthio-1H-imidazole-1-carboxylic acid, which is synthesized from 4-fluorobenzylamine and ethyl 2-bromoacetate. The second intermediate is 3-(thiophen-2-ylmethyl)benzoic acid, which is synthesized from thiophen-2-ylmethanol and 3-bromobenzoic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
4-fluorobenzylamine, ethyl 2-bromoacetate, thiophen-2-ylmethanol, 3-bromobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), diisopropylethylamine (DIPEA), triethylamine (TEA), dichloromethane (DCM), ethyl acetate, methanol, acetic acid, sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium chloride (NaCl), wate

Reaction
Synthesis of 2-(4-fluorobenzylamino)-2-oxoethylthio-1H-imidazole-1-carboxylic acid:, Step 1: Dissolve 4-fluorobenzylamine (1.0 equiv) in DMF (10 mL) and add ethyl 2-bromoacetate (1.1 equiv), DIPEA (1.1 equiv), and TEA (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Quench the reaction by adding water (50 mL) and extract the product with DCM (3 x 50 mL). Wash the organic layer with water (50 mL), dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product., Step 3: Purify the crude product by column chromatography using DCM/ethyl acetate as the eluent to obtain the pure product as a white solid., Synthesis of 3-(thiophen-2-ylmethyl)benzoic acid:, Step 1: Dissolve thiophen-2-ylmethanol (1.0 equiv) and 3-bromobenzoic acid (1.1 equiv) in DMF (10 mL) and add DCC (1.1 equiv) and NHS (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Quench the reaction by adding water (50 mL) and extract the product with DCM (3 x 50 mL). Wash the organic layer with water (50 mL), dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product., Step 3: Purify the crude product by column chromatography using DCM/ethyl acetate as the eluent to obtain the pure product as a white solid., Coupling of the two intermediates to form the final product:, Step 1: Dissolve 2-(4-fluorobenzylamino)-2-oxoethylthio-1H-imidazole-1-carboxylic acid (1.0 equiv) and 3-(thiophen-2-ylmethyl)benzoic acid (1.1 equiv) in DMF (10 mL) and add DCC (1.1 equiv) and NHS (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Quench the reaction by adding water (50 mL) and extract the product with DCM (3 x 50 mL). Wash the organic layer with water (50 mL), dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product., Step 3: Purify the crude product by column chromatography using DCM/ethyl acetate as the eluent to obtain the pure product as a white solid.

properties

IUPAC Name

3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c25-19-8-6-17(7-9-19)14-27-22(30)16-33-24-26-10-11-29(24)20-4-1-3-18(13-20)23(31)28-15-21-5-2-12-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQIOBIPEQKFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

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